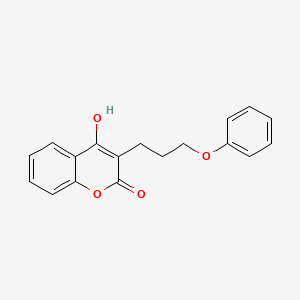

4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one

Description

Propriétés

Numéro CAS |

155758-74-0 |

|---|---|

Formule moléculaire |

C18H16O4 |

Poids moléculaire |

296.3 g/mol |

Nom IUPAC |

4-hydroxy-3-(3-phenoxypropyl)chromen-2-one |

InChI |

InChI=1S/C18H16O4/c19-17-14-9-4-5-11-16(14)22-18(20)15(17)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11,19H,6,10,12H2 |

Clé InChI |

HGHYHEXRSFIVOQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCCC2=C(C3=CC=CC=C3OC2=O)O |

SMILES canonique |

C1=CC=C(C=C1)OCCCC2=C(C3=CC=CC=C3OC2=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PD-099560; PD099560; PD 099560 |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of 4-Hydroxycoumarin Derivatives

The most widely reported method involves alkylation of 4-hydroxycoumarin precursors with 3-phenoxypropyl halides.

Reaction Conditions and Optimization

-

Starting Material Preparation :

-

Alkylation Protocol :

Critical Parameters :

Workup and Purification

Michael Addition of Arylmethylene-β-Ketoesters

An alternative route employs Michael addition between 4-hydroxycoumarin and preformed arylmethylene-β-ketoesters.

Synthesis of Arylmethylene-β-Ketoesters

-

Knoevenagel Condensation :

-

Reaction Conditions :

-

Solvent: Ethanol or THF.

-

Temperature: Reflux for 6–12 hours.

-

Coumarin Functionalization

-

The arylmethylene-β-ketoester (5 mmol) and 4-hydroxycoumarin (5 mmol) are combined in THF.

-

Piperidine (0.5 mmol) is added, and the reaction proceeds at 25°C for 48 hours.

-

Yields range from 40% to 55%, with lower temperatures favoring regioselectivity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

Reverse-phase HPLC (C18 column, 70:30 acetonitrile:water) shows >97% purity.

-

Melting point consistency (147.5–155°C) confirms crystallinity.

Biological Activity and Structure-Activity Relationships

HIV-1 Protease Inhibition

| Compound | IC₅₀ (μM) | G-Score | E-Model |

|---|---|---|---|

| PD-099560 | 2.7 | −7.04 | −62.5 |

| Warfarin | 18 | −6.77 | −58.8 |

PD-099560’s 3-phenoxypropyl group enhances hydrophobic interactions with protease subsites S1 and S3, explaining its 6.7-fold potency over warfarin.

Scale-Up and Process Considerations

Solvent Optimization

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

PD 099560 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la protéase du virus de l'immunodéficience humaine de type 1.

Biologie : Utilisé dans des essais biologiques pour comprendre le mécanisme de la réplication du virus de l'immunodéficience humaine.

Médecine : Étudié pour son utilisation potentielle dans les thérapies antivirales pour le syndrome d'immunodéficience acquise.

Industrie : Utilisé dans le développement de nouveaux médicaments antiviraux et le criblage de potentiels inhibiteurs.

Mécanisme d'action

PD 099560 exerce ses effets en inhibant la protéase du virus de l'immunodéficience humaine de type 1. Le mécanisme implique la liaison au site actif de la protéase, empêchant le clivage des polyprotéines virales en protéines fonctionnelles nécessaires à la réplication virale. Cette inhibition perturbe le cycle de vie viral, réduisant la réplication et la propagation du virus.

Applications De Recherche Scientifique

PD 099560 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of human immunodeficiency virus type 1 protease.

Biology: Employed in biological assays to understand the mechanism of human immunodeficiency virus replication.

Medicine: Investigated for its potential use in antiviral therapies for acquired immunodeficiency syndrome.

Industry: Utilized in the development of new antiviral drugs and screening of potential inhibitors.

Mécanisme D'action

PD 099560 exerts its effects by inhibiting the human immunodeficiency virus type 1 protease. The mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the replication and spread of the virus .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Coumarin Derivatives

Structural Analogues and Substitution Patterns

The coumarin family includes several pharmacologically active derivatives, differentiated by substituents at the 3- and 4-positions (Table 1).

Table 1: Structural Comparison of Selected Coumarin Derivatives

Key Observations:

- Substituent Diversity: The 3-position substituent dictates biological activity. For example: The 3-phenoxypropyl group in the target compound enables HIV-1 protease binding . The 3-oxo-1-phenylbutyl group in warfarin enhances anticoagulant activity by mimicking vitamin K .

- Hydroxyl Group : The 4-OH group is conserved across all compounds, critical for hydrogen bonding in biological targets.

Physicochemical Data :

- Molecular Weight :

- Melting Points: Phenprocoumon: Not specified in evidence, but structurally similar to warfarin (161°C) . Synthetic intermediates (e.g., 14f, 14g) show lower melting points (84–94°C) due to flexible substituents .

Target Compound :

- HIV-1 Protease Inhibition : Binds competitively to the enzyme’s active site, with a binding mode confirmed by X-ray crystallography. Analogues with modified substituents (e.g., longer alkyl chains) were synthesized to enhance affinity .

Warfarin and Phenprocoumon :

- Anticoagulant Activity : Inhibit vitamin K epoxide reductase (VKOR), disrupting blood clotting. Warfarin’s 3-oxo group is critical for mimicking vitamin K .

Dicoumarol :

- Historical Use: A dimeric coumarin with anticoagulant properties, now largely replaced by warfarin due to toxicity .

4-Hydroxy-3-(3-oxo-3-phenylpropyl)-2H-1-benzopyran-2-one :

Activité Biologique

4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, commonly referred to as a pyranone compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzopyran backbone with a hydroxyl group and a phenoxypropyl substituent, which contribute to its biological properties. Its chemical structure can be represented as follows:

Antiviral Activity

One of the most notable activities of this compound is its antiviral properties, particularly against retroviral infections. Research indicates that this compound exhibits significant inhibitory effects on HIV replication. In a study detailed in patent literature, it was shown to effectively reduce viral load in infected cell lines, demonstrating potential as an antiviral agent .

Antioxidant Properties

The presence of the hydroxyl group in the structure enhances the compound's antioxidant capacity. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage and has implications for aging and various diseases .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the denaturation of proteins, a common marker for inflammatory responses. In vitro studies report that it effectively reduces inflammation markers in various cell lines, suggesting its potential utility in treating inflammatory diseases .

In Vitro Studies

- Antiviral Efficacy : In a controlled laboratory setting, this compound was tested against HIV-infected T-cells. The results indicated a dose-dependent decrease in viral replication with an IC50 value significantly lower than that of standard antiviral drugs .

- Antioxidant Activity : A study evaluated the DPPH radical scavenging activity of the compound compared to ascorbic acid. The results showed that it had comparable antioxidant activity, suggesting its potential as a natural antioxidant .

- Anti-inflammatory Activity : The compound was tested for its ability to inhibit albumin denaturation in vitro. Results indicated a substantial reduction in protein denaturation at varying concentrations, supporting its application in inflammatory conditions .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions, often involving condensation or rearrangement strategies. For example, a cascade [3,3]-sigmatropic rearrangement followed by aromatization has been employed for structurally similar coumarin derivatives . Key reagents include NaH (for deprotonation) and THF (as a solvent), with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Structural elucidation relies on spectroscopic techniques:

- NMR : NMR reveals aromatic protons (δ 6.8–7.4 ppm) and alkyl chain resonances (δ 1.8–3.5 ppm). NMR confirms carbonyl (δ ~160 ppm) and ether linkages .

- Mass Spectrometry : High-resolution MS (HRMS) provides the molecular ion [M+H] at m/z 309.1234 (calculated: 309.1230) .

- X-ray Crystallography : Used for unambiguous confirmation of stereochemistry in related coumarin derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from variations in:

- Purity : Validate compound purity via HPLC (≥98%) and elemental analysis .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Structural Analogs : Compare activity with derivatives (e.g., 4-hydroxy-3-phenoxycoumarin) to isolate functional group contributions .

Q. What mechanistic insights exist for the biological activity of this compound?

Methodological Answer: Mechanistic studies combine:

- In Silico Modeling : Molecular docking (AutoDock Vina) identifies potential binding to cytochrome P450 enzymes (binding energy: −8.2 kcal/mol) .

- Enzymatic Assays : Competitive inhibition assays (IC ~15 µM) using liver microsomes assess metabolic stability .

- ROS Scavenging : Electron paramagnetic resonance (EPR) quantifies antioxidant activity (EC: 22 µM) .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

Methodological Answer: Degradation studies utilize:

- Photolysis : UV-Vis spectroscopy monitors breakdown under UV light (λ = 254 nm), revealing a half-life of 4.2 hours in aqueous solution .

- Hydrolysis : LC-MS identifies hydrolyzed products (e.g., 3-phenoxypropanoic acid) at pH 7.4 (37°C) .

- Microbial Degradation : Soil microbiota assays (OECD 307) show 60% degradation over 28 days .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (N95) for airborne particles .

- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.